molecular formula C25H20N4O3 B3304488 5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921821-37-6

5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B3304488
CAS No.: 921821-37-6
M. Wt: 424.5 g/mol
InChI Key: ATNHJGAPEWIWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole-pyridine heterocyclic core. Key structural features include:

  • Position 3: A ketone group (3-oxo), which may influence hydrogen bonding or tautomerization.
  • Position 5: A benzyl group, enhancing lipophilicity and steric bulk.

Properties

IUPAC Name

5-benzyl-N-(furan-2-ylmethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c30-24(26-14-20-12-7-13-32-20)21-16-28(15-18-8-3-1-4-9-18)17-22-23(21)27-29(25(22)31)19-10-5-2-6-11-19/h1-13,16-17H,14-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNHJGAPEWIWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=NN(C3=O)C4=CC=CC=C4)C(=C2)C(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyridine derivative, followed by functional group modifications to introduce the benzyl, furan-2-ylmethyl, and carboxamide groups. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the pyrazolopyridine core can be reduced to form alcohol derivatives.

    Substitution: The benzyl and furan-2-ylmethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.

    Chemical Biology: It can be used as a probe to study biological processes and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Analogs

Compound ID Position 5 Substituent Position 7 Carboxamide Substituent
923216-25-5 Benzyl 3-Methylphenyl
923682-25-1 Ethyl 4-Ethoxyphenyl
923226-49-7 Benzyl Cycloheptyl
Target Compound Benzyl Furan-2-ylmethyl

Key Observations :

  • Position 7 :
    • Furan-2-ylmethyl (target): Introduces a heteroaromatic ring with moderate electron-richness, possibly enhancing interactions with polar residues in biological targets.
    • 3-Methylphenyl (923216-25-5): A hydrophobic substituent favoring van der Waals interactions.
    • Cycloheptyl (923226-49-7): A bulky aliphatic group that may reduce solubility but increase steric hindrance against enzymatic degradation .

Heterocyclic Core Variations: Pyrazolo[1,5-a]pyrimidin-3-carboxamides

describes pyrazolo[1,5-a]pyrimidin-3-carboxamides (e.g., compounds 5a–h ), which differ in their fused heterocyclic system:

  • Core Structure : Pyrazolo[1,5-a]pyrimidine (pyrimidine fused to pyrazole) vs. pyrazolo[4,3-c]pyridine (pyridine fused to pyrazole).
  • Implications :
    • Pyrimidine rings (two nitrogen atoms) increase hydrogen-bonding capacity and electron deficiency compared to pyridine.
    • Planarity differences may alter binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Table 2: Comparison of Heterocyclic Cores

Core Type Nitrogen Atoms Aromaticity Example Compound ()
Pyrazolo[4,3-c]pyridine 1 (pyridine) Moderate Target Compound
Pyrazolo[1,5-a]pyrimidine 2 (pyrimidine) High 5a–h (e.g., 5a : butylcarbamoyl)

Substituent Effects on Physicochemical Properties

  • Lipophilicity :
    • Benzyl (target) > ethyl (923682-25-1) > cycloheptyl (923226-49-7) (ClogP estimated via substituent contributions).
    • Furan-2-ylmethyl (target) reduces lipophilicity compared to phenyl analogs (e.g., 923216-25-5) due to oxygen’s electronegativity .
  • Solubility :
    • Polar substituents (e.g., furan, ethoxy in 923682-25-1) improve aqueous solubility compared to purely aliphatic or aromatic groups.
  • Metabolic Stability :
    • Benzyl and furan groups may undergo cytochrome P450-mediated oxidation, whereas cycloheptyl or ethyl groups are less susceptible .

Biological Activity

5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound belonging to the pyrazolopyridine class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry as a lead compound for drug development.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A pyrazolo[4,3-c]pyridine core
  • A benzyl group
  • A furan-2-ylmethyl group
  • A carboxamide functional group

This structural composition is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may modulate the activity of these molecular targets, potentially leading to therapeutic effects such as:

  • Inhibition of inflammatory pathways
  • Anticancer effects through enzyme inhibition related to cancer progression

Biological Activity Overview

Research indicates that 5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrazolopyridines, including this compound, possess significant anticancer properties. For example:

  • The compound has been evaluated against various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), demonstrating promising cytotoxic effects with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Other Biological Activities

Research has also indicated that pyrazolo compounds can exhibit:

  • Antimicrobial properties
  • Antioxidant effects
    These activities are often linked to the presence of specific functional groups within the molecular structure .

Case Studies and Research Findings

Several studies have documented the biological activity of compounds similar to 5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide. Below are some notable findings:

StudyCompoundCell LineIC50 Value (µM)Activity
Li et al. (2022)Compound 21HCT1160.39 ± 0.06Anticancer
Bouabdallah et al. (2022)N,N-bis[(3,5-dimethylpyrazol)]anilineHep23.25Cytotoxic
Zheng et al. (2023)Pyrazole linked benzimidazole derivativeU937Not specifiedInhibition of Aurora A/B kinase

These findings highlight the potential of pyrazolo compounds in developing new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and amide coupling. Key reagents include halogenated intermediates (e.g., chloroacetic acid), amines, and coupling agents like EDCI/HOBt. Reaction optimization focuses on solvent choice (e.g., DMF or ethanol), temperature control (reflux at 80–110°C), and catalyst use (e.g., sodium acetate for cyclization). Purification via column chromatography or recrystallization (ethyl acetate/ethanol mixtures) is critical for isolating high-purity products. Yield improvements are achieved by iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C) : Critical for confirming substituent positions, especially the furan-2-ylmethyl group (δ 6.3–7.5 ppm for aromatic protons) and pyrazolo[4,3-c]pyridine core.
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients; retention times vary based on lipophilicity.
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ for C₂₇H₂₂N₄O₃: 450.169).
  • X-ray crystallography : Resolves stereochemistry but requires high-quality crystals grown via slow evaporation in ethyl acetate/ethanol .

Q. What initial biological screening approaches are recommended to assess its therapeutic potential?

Prioritize enzyme inhibition assays (e.g., kinase or phosphodiesterase targets) due to the compound’s heterocyclic core. Use fluorescence polarization or SPR for binding affinity studies. Cell-based viability assays (MTT or ATP-luminescence) in relevant disease models (e.g., cancer lines) validate preliminary activity. Dose-response curves (IC₅₀) and selectivity indices against related targets are critical .

Advanced Research Questions

Q. How can X-ray crystallography resolve its 3D conformation, and what challenges arise in crystal preparation?

X-ray crystallography reveals puckering in the pyrazolo[4,3-c]pyridine core and dihedral angles between substituents (e.g., furan vs. benzyl groups). Challenges include low solubility in common solvents and polymorphism. Co-crystallization with target proteins (e.g., kinases) may require soaking experiments. Solvent systems like DMSO/water mixtures (1:4) improve crystal growth .

Q. What strategies are used in SAR studies to modify substituents while maintaining core activity?

  • Benzyl group variations : Replace with alkyl or heteroaromatic groups (e.g., 4-fluorobenzyl in ) to modulate lipophilicity.
  • Furan-2-ylmethyl modifications : Substitute with thiophene or pyrrole to alter electronic effects.
  • Pyridine core substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 2 or 5 to enhance target binding. Validate changes via in vitro activity assays and computational docking .

Q. How do in silico modeling approaches predict target interactions, and how are they validated?

Molecular docking (AutoDock Vina, Glide) identifies potential binding pockets in targets like PDE4 or EGFR. Pharmacophore modeling highlights essential H-bond donors/acceptors (e.g., the carboxamide group). Validation includes:

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories.
  • Free-energy calculations (MM/PBSA) : Quantify binding affinities. Correlate with experimental IC₅₀ values .

Q. What methods resolve contradictions in biological activity data across studies?

Discrepancies often arise from impurity profiles or assay conditions. Use orthogonal techniques:

  • HPLC-MS : Verify compound integrity.
  • Counter-screening : Test against off-targets (e.g., GPCR panels).
  • Cellular uptake assays : Measure intracellular concentrations via LC-MS to confirm bioavailability .

Q. What metabolic stability assays are critical for early ADME profiling?

  • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion (t₁/₂).
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms.
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction .

Q. How does the furan-2-ylmethyl group influence physicochemical properties compared to other aromatic substituents?

The furan group enhances solubility in polar solvents (logP reduction by ~0.5 vs. phenyl) due to oxygen’s electronegativity. However, it may reduce metabolic stability due to potential CYP450-mediated oxidation. Comparative studies with thiophene or pyridine analogs show varied logD and permeability (PAMPA) .

Q. What quality control protocols ensure batch-to-batch consistency in multi-gram synthesis?

  • In-process monitoring : Track reaction progression via TLC or inline IR.
  • Purity thresholds : Require ≥95% HPLC purity.
  • Stability testing : Store under inert atmosphere (N₂) at –20°C to prevent degradation.
  • Batch records : Document solvent ratios, drying times, and filtration methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
5-benzyl-N-[(furan-2-yl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.